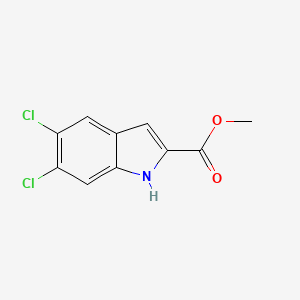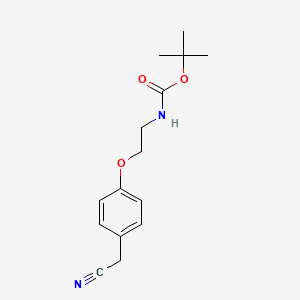
tert-Butyl (2-(4-(cyanomethyl)phenoxy)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-{2-[4-(cyanomethyl)phenoxy]ethyl}carbamate is an organic compound with a complex structure that includes a tert-butyl carbamate group, a phenoxy group, and a cyanomethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{2-[4-(cyanomethyl)phenoxy]ethyl}carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 2-[4-(cyanomethyl)phenoxy]ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
化学反応の分析
Types of Reactions
tert-Butyl N-{2-[4-(cyanomethyl)phenoxy]ethyl}carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyanomethyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or thiol derivatives.
科学的研究の応用
Chemistry
In chemistry, tert-butyl N-{2-[4-(cyanomethyl)phenoxy]ethyl}carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various functionalized compounds .
Biology
In biological research, this compound is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways. Its unique structure allows it to interact with specific enzymes and proteins .
Medicine
In medicinal chemistry, tert-butyl N-{2-[4-(cyanomethyl)phenoxy]ethyl}carbamate is explored for its potential therapeutic properties. It is investigated as a potential drug candidate for treating various diseases due to its ability to modulate biological targets .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes .
作用機序
The mechanism of action of tert-butyl N-{2-[4-(cyanomethyl)phenoxy]ethyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate biochemical pathways and lead to various biological effects .
類似化合物との比較
Similar Compounds
- tert-Butyl N-(2-cyanoethyl)carbamate
- tert-Butyl (2-hydroxyethyl)carbamate
- tert-Butyl methyl (2-methylamino)ethylcarbamate
Uniqueness
tert-Butyl N-{2-[4-(cyanomethyl)phenoxy]ethyl}carbamate is unique due to its combination of functional groups, which confer specific reactivity and biological activity. The presence of the cyanomethyl group allows for unique substitution reactions, while the phenoxy group provides additional stability and reactivity compared to similar compounds .
特性
分子式 |
C15H20N2O3 |
|---|---|
分子量 |
276.33 g/mol |
IUPAC名 |
tert-butyl N-[2-[4-(cyanomethyl)phenoxy]ethyl]carbamate |
InChI |
InChI=1S/C15H20N2O3/c1-15(2,3)20-14(18)17-10-11-19-13-6-4-12(5-7-13)8-9-16/h4-7H,8,10-11H2,1-3H3,(H,17,18) |
InChIキー |
RPWQLWYRWDZSQY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-4-carboxylicacid](/img/structure/B13513051.png)
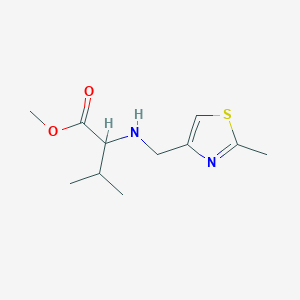



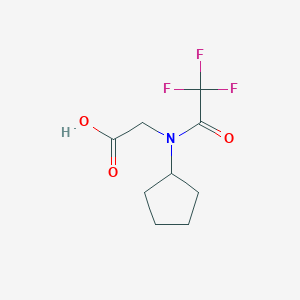

![rac-2-[(3R,4R)-1-(ethanesulfonyl)-4-methylpyrrolidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B13513077.png)
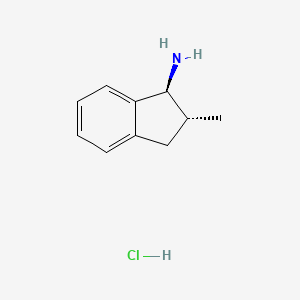
![rac-[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanol hydrochloride](/img/structure/B13513091.png)
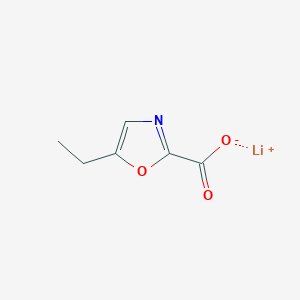
![Methyl 3-amino-3-[2-(trifluoromethyl)phenyl]propanoate](/img/structure/B13513100.png)
